

Futoenone: A Technical Overview of its Chemical Identity and Properties

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Compound of Interest

Compound Name: Futoenone

Cat. No.: B021036

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Introduction

Futoenone, a naturally occurring neolignan, has garnered interest within the scientific community for its potential biological activities. Isolated from plant species such as *Magnolia sprengeri* and *Piper wallichii*, this complex organic molecule presents a unique structural framework that warrants detailed investigation for drug discovery and development.^[1] This technical guide provides a comprehensive overview of the fundamental chemical identifiers and properties of **Futoenone**, serving as a foundational resource for researchers.

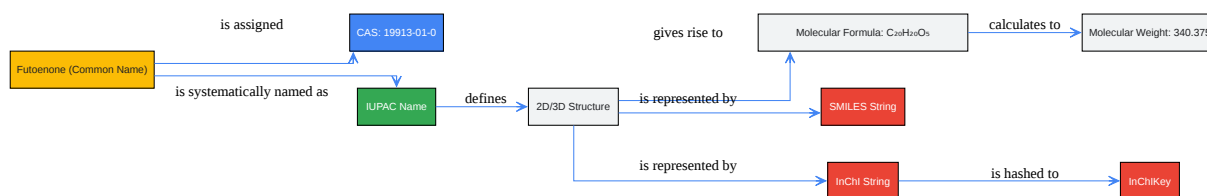
Chemical Identifiers

A precise understanding of a compound's identity is paramount for any scientific investigation. The following table summarizes the key chemical identifiers for **Futoenone**, ensuring accurate documentation and retrieval of information from chemical databases.

Identifier	Value	Source
CAS Number	19913-01-0	PubChem[1], Phytochemicals online[2], Pharmaffiliates
IUPAC Name	(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.0 ^{1'6'}]dodeca-2,5-dien-4-one	PubChem[1]
Molecular Formula	C ₂₀ H ₂₀ O ₅	PubChem, Phytochemicals online, Pharmaffiliates
Molecular Weight	340.375 g/mol	Phytochemicals online
InChI	InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1	PubChem
InChIKey	SXHVHWXETMBKPP-KXXATPMCSA-N	PubChem
SMILES	C[C@@H]1--INVALID-LINK--C4=CC5=C(C=C4)OCO5	PubChem
Synonyms	(-)-Futoenone	PubChem

Logical Relationship of Chemical Identifiers

The various chemical identifiers are interconnected, each providing a different layer of information about the molecule. The following diagram illustrates the logical flow from the common name to the machine-readable structural representations.



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Caption: Logical flow from **Futoenone**'s common name to its various chemical identifiers.

Experimental Data and Protocols

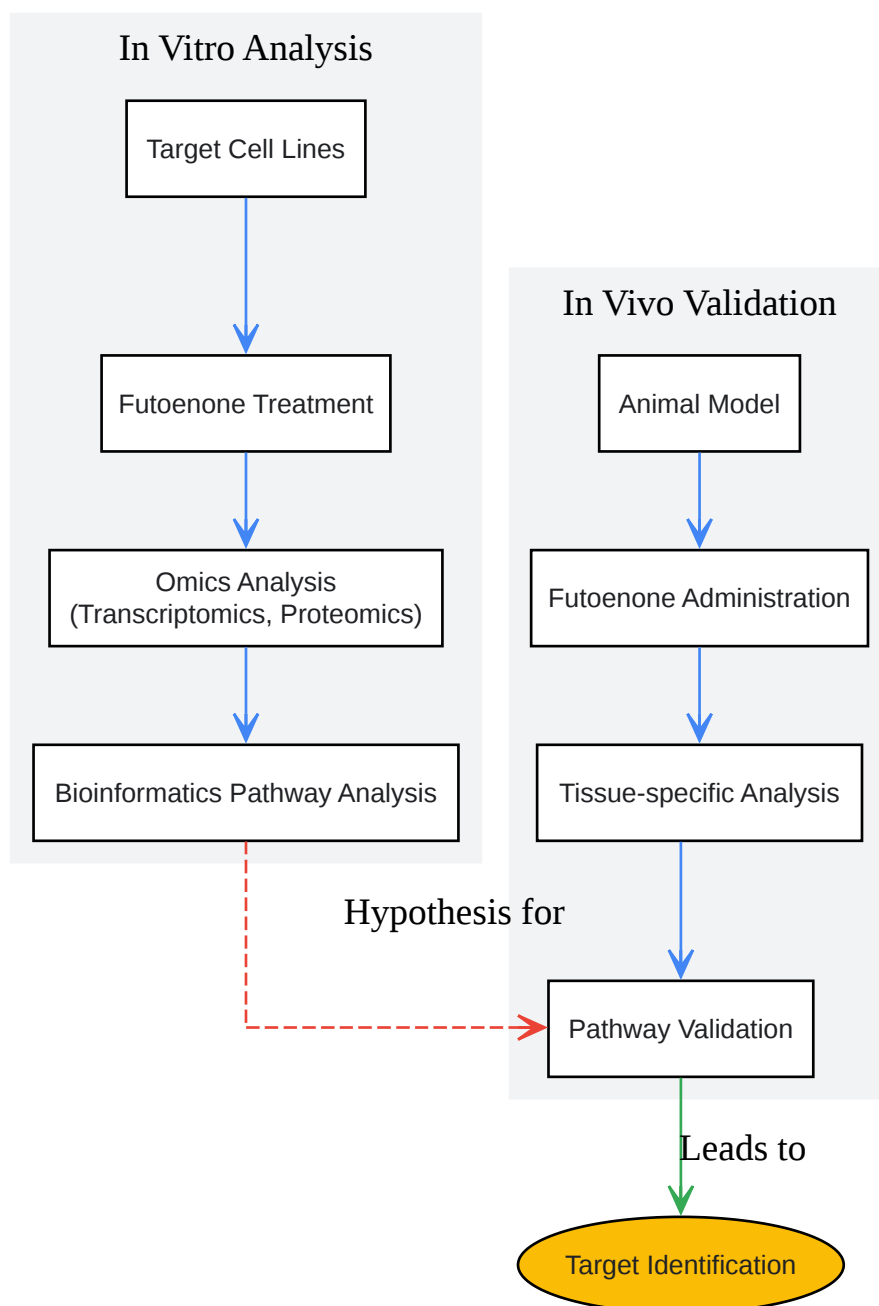
Further in-depth analysis of **Futoenone** would require experimental data. At present, detailed experimental protocols and signaling pathway information are not available in the public domain and would necessitate further literature review and laboratory investigation. Future research should aim to elucidate the following:

- Spectroscopic Data: Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the structure and purity.
- Physicochemical Properties: Solubility, melting point, and partition coefficient (LogP) to inform formulation and pharmacokinetic studies.
- Biological Activity: In vitro and in vivo assays to determine its mechanism of action, efficacy, and toxicity. This would involve a range of experimental protocols, from cell-based assays to animal models.

Signaling Pathway Analysis

The identification of the signaling pathways modulated by **Futoenone** is a critical step in understanding its biological function. A hypothetical workflow for this analysis is presented

below.



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Caption: A generalized workflow for identifying and validating signaling pathways affected by **Futoenone**.

Conclusion

This guide has provided the essential chemical identifiers and a framework for the further scientific investigation of **Futoenone**. The systematic compilation of its chemical properties, coupled with rigorous experimental validation and pathway analysis, will be instrumental in unlocking its therapeutic potential. Researchers are encouraged to utilize this foundational information for their future studies in drug discovery and development.

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References

- 1. (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | C₂₀H₂₀O₅ | CID 9819306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 19913-01-0 | Futoenone [phytopurify.com]
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